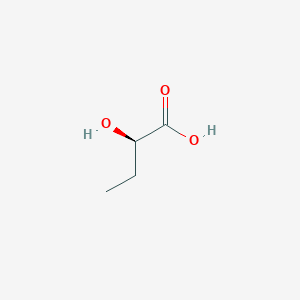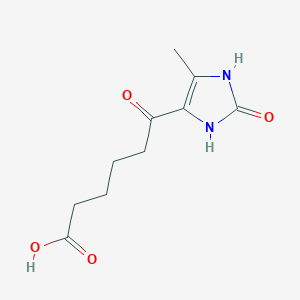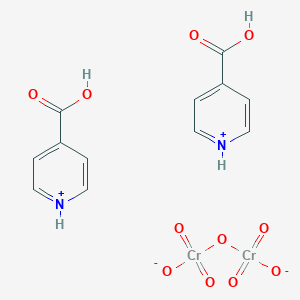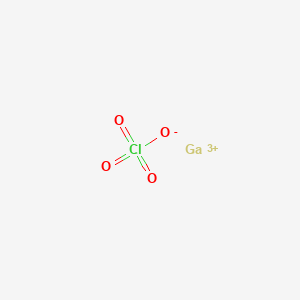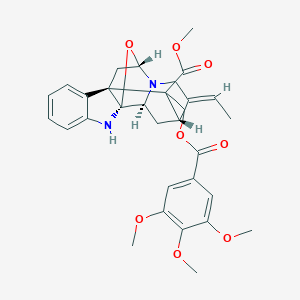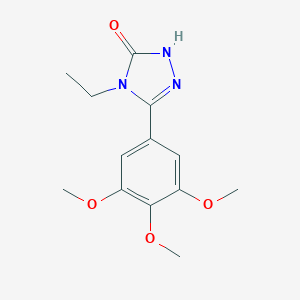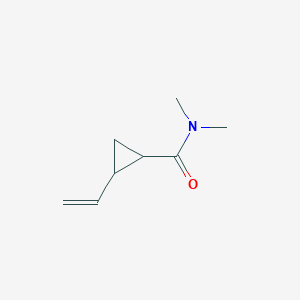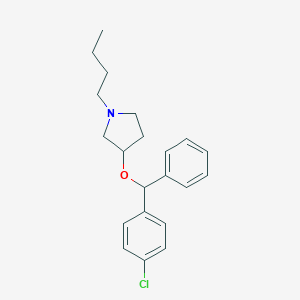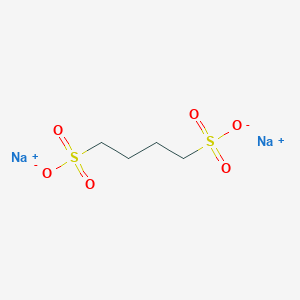![molecular formula C75H114N22O18 B010965 [D-Phe12,Leu14]-Bombesin CAS No. 108437-88-3](/img/structure/B10965.png)
[D-Phe12,Leu14]-Bombesin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[D-Phe12,Leu14]-Bombesin, also known as this compound, is a useful research compound. Its molecular formula is C75H114N22O18 and its molecular weight is 1611.8 g/mol. The purity is usually 95%.
The exact mass of the compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Amphibian Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Prostatakrebs-Theranostika
“[D-Phe12,Leu14]-Bombesin” wird im Bereich der Prostatakrebs-Theranostika eingesetzt . Es zielt auf Gastrin-Releasing Peptide Rezeptoren (GRPRs) ab, die in vielen Krebsarten, einschließlich Prostatakrebs, überexprimiert werden . Verschiedene Bombesin-Analoga wurden radioaktiv markiert und für die bildgebende Diagnose, die Stadieneinteilung, die Bewertung des biochemischen Rezidivs und die Beurteilung der metastatischen Erkrankung bei Patienten mit Prostatakrebs eingesetzt .
Bildgebende Diagnose
Die Verbindung wird in der bildgebenden Diagnose eingesetzt . Es wurde radioaktiv markiert und für die bildgebende Diagnose, die Stadieneinteilung, die Bewertung des biochemischen Rezidivs und die Beurteilung der metastatischen Erkrankung bei Patienten mit Prostatakrebs eingesetzt .
Bewertung des biochemischen Rezidivs
“this compound” wird bei der Bewertung des biochemischen Rezidivs eingesetzt . Es wurde radioaktiv markiert und für die bildgebende Diagnose, die Stadieneinteilung, die Bewertung des biochemischen Rezidivs und die Beurteilung der metastatischen Erkrankung bei Patienten mit Prostatakrebs eingesetzt .
Beurteilung der metastatischen Erkrankung
Die Verbindung wird bei der Beurteilung der metastatischen Erkrankung eingesetzt . Es wurde radioaktiv markiert und für die bildgebende Diagnose, die Stadieneinteilung, die Bewertung des biochemischen Rezidivs und die Beurteilung der metastatischen Erkrankung bei Patienten mit Prostatakrebs eingesetzt .
Targeting von Gastrin-Releasing Peptide Rezeptoren (GRPRs)
“this compound” zielt auf Gastrin-Releasing Peptide Rezeptoren (GRPRs) ab, die in vielen Krebsarten überexprimiert werden
Wirkmechanismus
Target of Action
[D-Phe12,Leu14]-Bombesin, also known as PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2, is a synthetic peptide analogue of the naturally occurring hormone bombesin. The primary targets of this compound are the bombesin receptors, which are a group of G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including the regulation of appetite, metabolism, and gut motility .
Mode of Action
The compound interacts with its targets by binding to the bombesin receptors. The D-Phe12 and Leu14 substitutions enhance the compound’s binding affinity and selectivity towards these receptors . Upon binding, it triggers a cascade of intracellular events, leading to the activation of various signaling pathways .
Biochemical Pathways
The activation of bombesin receptors by this compound influences several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol, which further regulate calcium signaling and protein kinase C activity . The compound’s action also affects the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME). The compound, being a peptide, is typically administered via injection, ensuring its absorption into the bloodstream . Its distribution in the body is influenced by its affinity for bombesin receptors. The metabolism of the compound is primarily carried out by peptidases, and it is excreted via the kidneys . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The binding of this compound to bombesin receptors results in a range of molecular and cellular effects. These include the mobilization of intracellular calcium, activation of protein kinases, and modulation of gene expression . At the physiological level, these molecular events translate into effects such as the regulation of appetite and metabolism, modulation of gut motility, and potentially, the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the physiological state of the individual (such as health status, age, and gender), the presence of other bioactive molecules, and the specific characteristics of the target cells (such as the expression level of bombesin receptors) . Furthermore, factors like pH and temperature can affect the stability of the compound .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHKRYOBBMXGB-TVXZQRGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H114N22O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
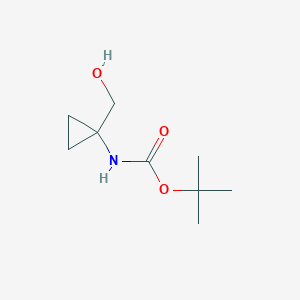
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)

